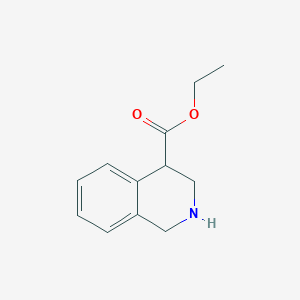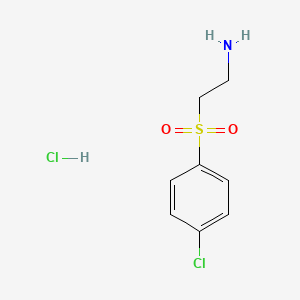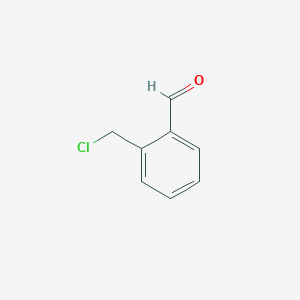
2-(3-Chloropyridin-4-yl)propan-2-ol
Vue d'ensemble
Description
“2-(3-Chloropyridin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a propan-2-ol group .Applications De Recherche Scientifique
Synthesis and Chemical Probing
Alpha-nitro ketone as an electrophile and nucleophile: Synthesis of compounds for probing the Drosophila nicotinic receptor interaction . This research demonstrates innovative approaches to synthesizing compounds using alpha-nitro ketone intermediates, contributing to our understanding of nicotinic acetylcholine receptor interactions, which are crucial for developing insecticides and understanding neurochemistry (Zhang, Tomizawa, & Casida, 2004).
Molecular Docking and Antimicrobial Activity
Molecular structure, spectroscopy, and antimicrobial activity : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. This research integrates experimental and theoretical methods to elucidate the molecular structure and potential antimicrobial activity of synthesized compounds, highlighting their relevance in drug discovery and development (Sivakumar et al., 2021).
Catalysis and Coordination Chemistry
Synthesis and characterization of a new nonanuclear Ni(II) cluster : The research provides insights into the synthesis of a novel nonanuclear coordination cluster, showcasing the potential applications of these compounds in catalysis and the development of magnetic materials (Massard, Rogez, & Braunstein, 2014).
Apoptosis Induction and Potential Anticancer Agents
Discovery and structure-activity relationship of apoptosis inducers : Identifying novel compounds with the potential to induce apoptosis in cancer cells. This research is pivotal for the development of new anticancer therapies, emphasizing the importance of chemical synthesis in medical research (Zhang et al., 2005).
Optical Properties and Protonation
Synthesis, optical properties, and protonation of chlorophyll derivatives : Investigating chlorophyll-a derivatives for their optical properties and responses to protonation. Such studies are essential for understanding photosynthetic processes and designing photodynamic therapy agents (Yamamoto & Tamiaki, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYWHIVFFPTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504044 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77332-83-3 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



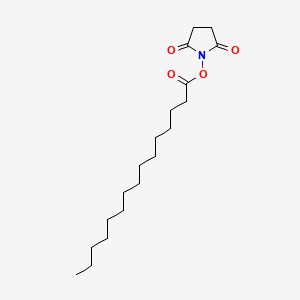
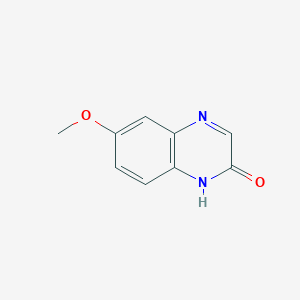
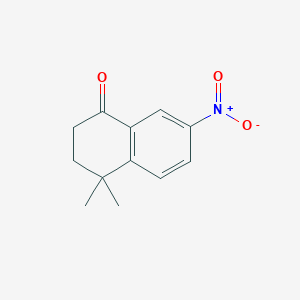
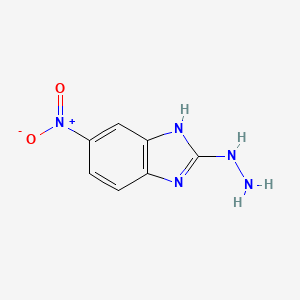
acetic acid](/img/structure/B1601521.png)
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
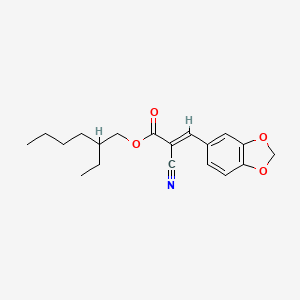

![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
